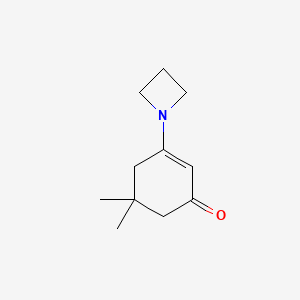![molecular formula C32H20OS B14417610 2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran CAS No. 87031-49-0](/img/structure/B14417610.png)
2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with phenyl groups and a thioxanthene moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran involves multiple steps, typically starting with the preparation of the pyran ring followed by the introduction of phenyl groups and the thioxanthene moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions can include derivatives with modified functional groups, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms. In biology, it may be investigated for its potential biological activities, including antimicrobial and anticancer properties. In medicine, derivatives of this compound could be explored for their therapeutic potential. Additionally, its unique structural features make it valuable in material science for developing new materials with specific properties .
Mécanisme D'action
The mechanism of action of 2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran involves interactions with various molecular targets and pathways. For instance, its photoreactive properties allow it to undergo specific reactions upon exposure to light, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes, making it a potential candidate for photodynamic therapy .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran stands out due to its unique combination of a pyran ring and a thioxanthene moiety. Similar compounds include 2,6-Diphenyl-4H-thiopyran-4-one and 2,6-Diphenyl-4H-pyran-4-one, which share some structural similarities but differ in their chemical reactivity and applications. The presence of the thioxanthene group in this compound imparts distinct photophysical properties, making it particularly useful in photochemical studies .
Propriétés
Numéro CAS |
87031-49-0 |
|---|---|
Formule moléculaire |
C32H20OS |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
2,6-diphenyl-4-(2-thioxanthen-9-ylideneethenylidene)pyran |
InChI |
InChI=1S/C32H20OS/c1-3-11-24(12-4-1)29-21-23(22-30(33-29)25-13-5-2-6-14-25)19-20-26-27-15-7-9-17-31(27)34-32-18-10-8-16-28(26)32/h1-18,21-22H |
Clé InChI |
FMTCBQPGWGAKSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C=C=C3C4=CC=CC=C4SC5=CC=CC=C53)C=C(O2)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


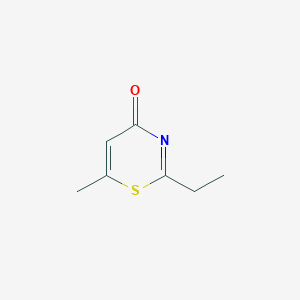
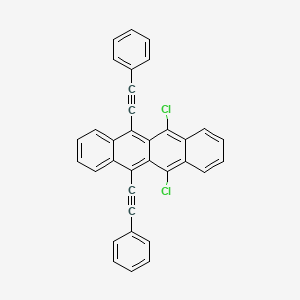
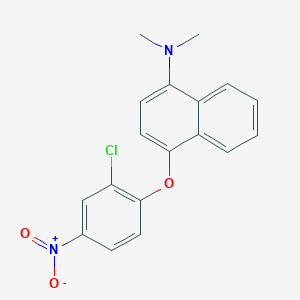
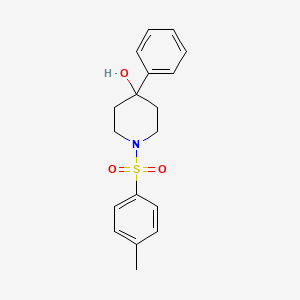
![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)
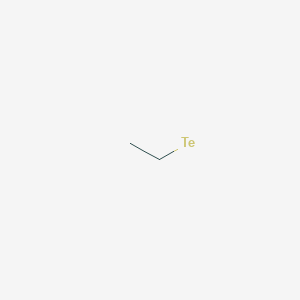
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)
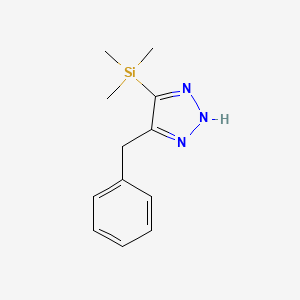
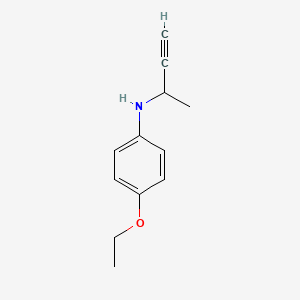
![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
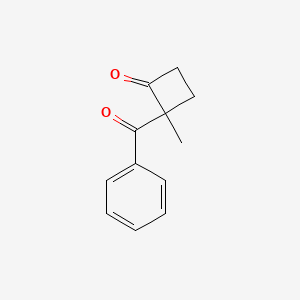
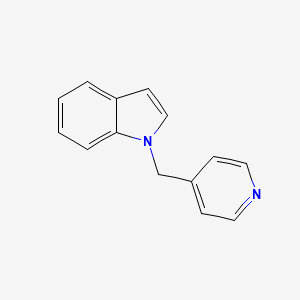
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
